molecular formula C11H14BrNO B8750704 N-(2-bromo-5-methylphenyl)-2-methylpropanamide

N-(2-bromo-5-methylphenyl)-2-methylpropanamide

Cat. No. B8750704
M. Wt: 256.14 g/mol
InChI Key: AJVKQULRJLWLQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07842688B2

Procedure details

Analogously to Example 18e, 12.20 g of 2-bromo-5-methylaniline are reacted with 7.77 ml of isobutyryl chloride. The title compound is obtained as a white solid. Rt=4.29.
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
7.77 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[CH:7][C:6]([CH3:9])=[CH:5][C:3]=1[NH2:4].[C:10](Cl)(=[O:14])[CH:11]([CH3:13])[CH3:12]>>[Br:1][C:2]1[CH:8]=[CH:7][C:6]([CH3:9])=[CH:5][C:3]=1[NH:4][C:10](=[O:14])[CH:11]([CH3:13])[CH3:12]

Inputs

Step One
Name
Quantity
12.2 g
Type
reactant
Smiles
BrC1=C(N)C=C(C=C1)C
Name
Quantity
7.77 mL
Type
reactant
Smiles
C(C(C)C)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)C)NC(C(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.